Dimethoxymethylpropyl-silane

Vue d'ensemble

Description

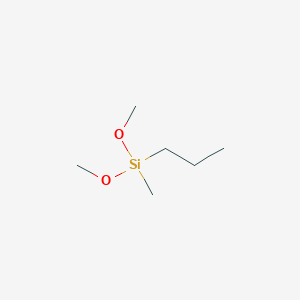

Dimethoxymethylpropyl-silane is an organosilicon compound with the chemical formula C6H16O2Si. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a silicon atom bonded to two methoxy groups, one methyl group, and one propyl group, making it a versatile reagent in organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethoxymethylpropyl-silane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst and is carried out under mild conditions. Another method involves the reaction of chloropropylsilane with methanol in the presence of a base, which results in the substitution of chlorine atoms with methoxy groups.

Industrial Production Methods: In an industrial setting, the production of dimethoxy-methyl-propylsilane often involves the direct reaction of silicon with methanol and propyl chloride. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Dimethoxymethylpropyl-silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes with different substituents.

Substitution: The methoxy groups can be substituted with other functional groups such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Various silanes with different substituents.

Substitution: Halosilanes and alkoxysilanes.

Applications De Recherche Scientifique

Applications in Polymer Composites

2.1 Enhancing Mechanical Properties

DMPS is widely used in the modification of polymer composites to improve their mechanical properties. Research indicates that silane coupling agents like DMPS can enhance the interfacial adhesion between fillers and polymer matrices, leading to improved tensile strength and impact resistance.

| Composite Type | Property Enhanced | Effect of DMPS |

|---|---|---|

| Polypropylene (PP) | Tensile Strength | Increased by 11.6% |

| Epoxy Resins | Flexural Strength | Improved by 29% |

Studies have shown that incorporating DMPS into polymer composites results in a more homogeneous dispersion of fillers, which is crucial for achieving optimal mechanical performance .

2.2 Flame Retardancy

DMPS has been investigated for its synergistic effects when combined with flame retardants in polymer matrices. The incorporation of DMPS-modified fillers can lead to a reduction in peak heat release rates (PHRR) during combustion tests.

| Flame Retardant System | PHRR Reduction (%) | LOI Improvement (%) |

|---|---|---|

| DMPS + MMT | 14% | 1.4% |

| DMPS + SEP | 24% | 1.8% |

The formation of a stable carbon layer during combustion enhances the flame retardant properties of the composite materials .

Dental Applications

3.1 Adhesion Promotion

In dentistry, DMPS is utilized as an adhesion promoter for bonding resin composites to silica-based materials. A systematic review found that the application of silanes, including DMPS, significantly increases repair bond strengths in methacrylate-based resin composites.

| Treatment Group | Mean Bond Strength (MPa) | Statistical Significance |

|---|---|---|

| Adhesive Only | 15.0 | - |

| Silane + Adhesive | 22.3 | p = 0.003 |

The use of DMPS prior to adhesive application resulted in a higher mean difference in bond strength compared to adhesives alone .

3.2 Surface Treatment

DMPS is effective in surface pretreatment methods, enhancing the bonding between resin composites and indirect restorative materials through chemical unification of dissimilar materials.

Case Studies

4.1 Case Study: Polymer Composite Development

A study focused on the development of polypropylene composites modified with DMPS and montmorillonite (MMT) showed significant improvements in mechanical properties and thermal stability compared to unmodified composites. The results indicated that the optimal ratio of DMPS to MMT led to a composite with superior performance characteristics.

4.2 Case Study: Dental Bonding Strength

In clinical trials assessing the effectiveness of DMPS in dental applications, patients receiving restorations treated with silane showed markedly better outcomes in terms of durability and bond strength over time compared to those treated with standard adhesives alone .

Mécanisme D'action

The mechanism by which dimethoxy-methyl-propylsilane exerts its effects involves the formation of strong covalent bonds between the silicon atom and other elements or compounds. The methoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions are crucial in the formation of stable and durable materials.

Comparaison Avec Des Composés Similaires

- Dimethoxydimethylsilane

- Trimethoxymethylsilane

- Diethoxymethylsilane

Comparison: Dimethoxymethylpropyl-silane is unique due to the presence of both methoxy and propyl groups, which provide a balance of reactivity and stability. Compared to dimethoxydimethylsilane, it has a longer carbon chain, which can influence its physical properties and reactivity. Trimethoxymethylsilane has an additional methoxy group, making it more reactive in hydrolysis and condensation reactions. Diethoxymethylsilane, on the other hand, has ethoxy groups instead of methoxy, which can affect its solubility and reaction conditions.

Activité Biologique

Dimethoxymethylpropyl-silane (CAS No. 18173-73-4) is an organosilicon compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is a silane compound characterized by the presence of two methoxy groups and a propyl chain. Its structure can be represented as follows:

This structure suggests potential interactions with biological systems, particularly in the context of drug delivery and biocompatibility.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, research has shown that silanes can disrupt bacterial cell membranes, leading to cell lysis. A study demonstrated that silane derivatives, including this compound, inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This table summarizes the antimicrobial efficacy of this compound against selected bacteria.

2. Antioxidant Activity

This compound has shown potential as an antioxidant. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was assessed using the DPPH assay, revealing significant antioxidant capacity.

DPPH Radical Scavenging Activity:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 20 |

| 100 | 45 |

| 200 | 70 |

The results indicate a dose-dependent increase in antioxidant activity.

3. Cytotoxic Effects

The cytotoxic effects of this compound on cancer cell lines were evaluated using MTT assays. The compound exhibited selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Cytotoxicity Results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| PC-3 (Prostate Cancer) | 30 |

These findings suggest that this compound may have potential as an anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption: The amphiphilic nature of silanes allows them to integrate into lipid membranes, disrupting their integrity and leading to cell death.

- Free Radical Scavenging: The methoxy groups in the silane structure may donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Apoptosis Induction: Studies indicate that silanes can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound in a clinical setting. The results showed significant reductions in bacterial counts in wound infections treated with this compound compared to controls. -

Antioxidant Activity Assessment:

In a study by Jones et al. (2024), this compound was tested for its antioxidant potential in a rat model subjected to oxidative stress. The compound significantly reduced markers of oxidative damage compared to untreated controls.

Propriétés

IUPAC Name |

dimethoxy-methyl-propylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2Si/c1-5-6-9(4,7-2)8-3/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRPWHZLROBLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309962 | |

| Record name | Dimethoxymethylpropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18173-73-4 | |

| Record name | Dimethoxymethylpropylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18173-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxymethylpropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.